An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-mercaptobenzothiazole
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-mercaptobenzothiazole (CMBT) is a heterocyclic organic compound featuring a benzothiazole core structure. This scaffold is of significant interest in medicinal chemistry and materials science due to the wide range of biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. A thorough understanding of the fundamental physicochemical properties of CMBT is crucial for its application in drug design, synthesis, and the development of novel materials. This technical guide provides a comprehensive overview of these properties, along with detailed experimental protocols for their determination and a generalized workflow for its synthesis and characterization.
Physicochemical Data Summary
The core physicochemical properties of 6-Chloro-2-mercaptobenzothiazole are summarized in the table below for easy reference and comparison. These values are critical for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| CAS Number | 51618-29-2 | [1][2] |
| Molecular Formula | C₇H₄ClNS₂ | [1][2] |
| Molecular Weight | 201.70 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 244-245 °C | [2] |
| Boiling Point | 341.8 ± 44.0 °C (Predicted) | [2] |
| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 9.07 ± 0.20 (Predicted) | [2] |
| LogP (Octanol/Water) | 3.23840 | [1] |
Experimental Protocols
Accurate determination of physicochemical properties requires standardized experimental procedures. The following section details the methodologies for measuring the key parameters of 6-Chloro-2-mercaptobenzothiazole.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.
-
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube).[3][4]
-
Procedure:
-
A small, finely powdered sample of 6-Chloro-2-mercaptobenzothiazole is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4]
-
The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.[3]
-
The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[3]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.[4]
-
For a pure compound, this range should be narrow (0.5-1.0 °C).[3] A broad melting range suggests the presence of impurities.[3]
-
Solubility Determination
Solubility data is essential for formulation, reaction condition selection, and understanding bioavailability.
-
Apparatus: Analytical balance, vials, constant temperature shaker/bath, analytical centrifuge, and a method for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure (Shake-Flask Method):
-
An excess amount of solid 6-Chloro-2-mercaptobenzothiazole is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.[5]
-
The mixture is agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
After equilibration, the suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
The concentration of the compound in the clear supernatant is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry, by comparing its absorbance to a standard curve.[6]
-
pKa Determination
The acid dissociation constant (pKa) is vital for predicting the ionization state of the molecule at different pH values, which affects its solubility, permeability, and receptor binding.
-
Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, burette, and standardized acidic or basic titrant.
-
Procedure (Potentiometric Titration):
-
A precise amount of 6-Chloro-2-mercaptobenzothiazole is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).[7]
-
The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.[8]
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[8][9]
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to stabilize.[8]
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[9] This corresponds to the inflection point on the titration curve.[7][10]
-
Spectroscopic Analysis
Spectroscopic data provides structural confirmation of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method): 1-2 mg of the compound is finely ground with 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the spectrometer's sample holder.[1]
-
Sample Preparation (Thin Solid Film): A small amount of the compound is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound for analysis.[11]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation (¹H and ¹³C NMR): For ¹H NMR, 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12][13] For ¹³C NMR, a more concentrated solution (50-100 mg) is typically required due to the lower natural abundance of the ¹³C isotope.[12][14] The solution is filtered into a 5 mm NMR tube to remove any particulate matter.[13][15] An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing.[12]
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane).[6] The concentration is adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2-1.0). The spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) to determine the wavelength(s) of maximum absorbance (λmax).[16][17]
-
Synthesis and Characterization Workflow
The general process for producing and verifying the identity and purity of 6-Chloro-2-mercaptobenzothiazole in a research setting follows a logical workflow from synthesis to final characterization.
Caption: General experimental workflow for the synthesis and characterization of 6-Chloro-2-mercaptobenzothiazole.
Biological Activity and Potential Mechanisms of Action
While a specific signaling pathway for 6-Chloro-2-mercaptobenzothiazole is not extensively detailed in the literature, the broader class of benzothiazole derivatives is known to exhibit significant biological activities through various mechanisms. These compounds are recognized as potent inhibitors of several enzymes, including monoamine oxidase, carbonic anhydrase, and various kinases.[18] For instance, 2-mercaptobenzothiazole has been shown to be a powerful inhibitor of polyphenoloxidase.[19]
In the context of cancer research, benzothiazole derivatives have been investigated for their ability to induce apoptosis, inhibit topoisomerase, and act as tyrosine kinase inhibitors.[20][21][22] These mechanisms suggest that these compounds can interfere with critical cellular processes involved in cancer cell proliferation and survival. The presence of the chloro-substituent on the benzothiazole ring of CMBT can significantly influence its electronic properties and lipophilicity, potentially enhancing its interaction with biological targets and its overall pharmacological profile. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by 6-Chloro-2-mercaptobenzothiazole.
References
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- 5. quora.com [quora.com]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. asdlib.org [asdlib.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
- 14. research.reading.ac.uk [research.reading.ac.uk]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. or.niscpr.res.in [or.niscpr.res.in]
- 17. researchgate.net [researchgate.net]
- 18. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of banana polyphenoloxidase by 2-mercaptobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
